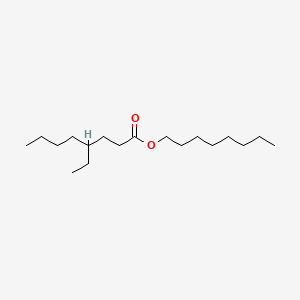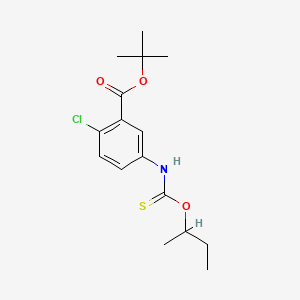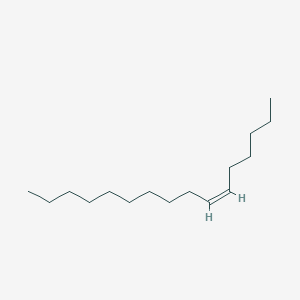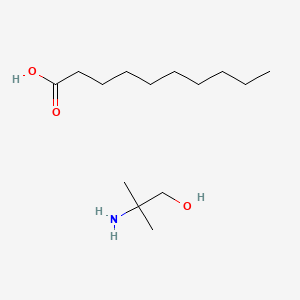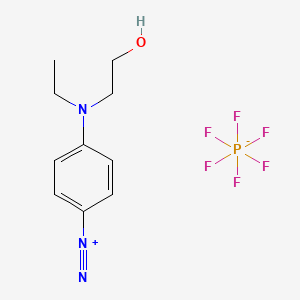
Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione is a chemical compound with the molecular formula C₁₄H₂₂O₄ It is known for its unique structure, which includes a dioxacyclododecin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxacyclododecin ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification processes to ensure the compound meets the required specifications for research and application.
Análisis De Reacciones Químicas
Types of Reactions
Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparación Con Compuestos Similares
Similar Compounds
- Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione shares similarities with other cyclic compounds such as cyclododecane and dioxane derivatives.
- These compounds also feature ring structures and exhibit similar chemical reactivity.
Uniqueness
- The uniqueness of this compound lies in its specific ring system and the presence of dioxacyclododecin, which imparts distinct chemical and physical properties.
- Its ability to undergo a variety of chemical reactions and its potential applications in diverse fields make it a compound of significant interest.
This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
94113-49-2 |
|---|---|
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
3,10-dioxabicyclo[10.4.0]hexadecane-4,9-dione |
InChI |
InChI=1S/C14H22O4/c15-13-7-3-4-8-14(16)18-10-12-6-2-1-5-11(12)9-17-13/h11-12H,1-10H2 |
Clave InChI |
KZTBGFYWYGYKCX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2COC(=O)CCCCC(=O)OCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



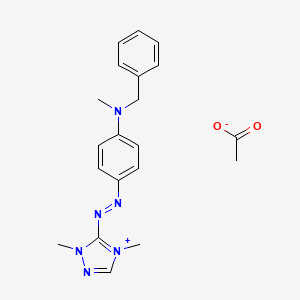
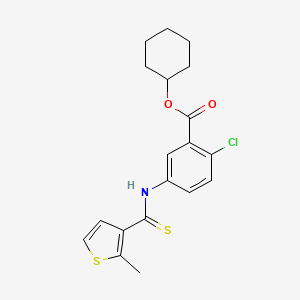

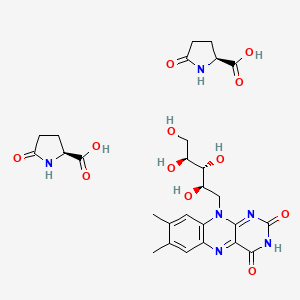
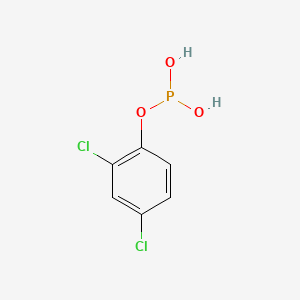
![[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate](/img/structure/B12673143.png)
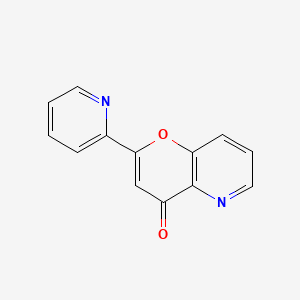
![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)
